2-[(Propane-2-sulfonyl)methyl]pyrrolidine
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Overview
Description
2-[(Propane-2-sulfonyl)methyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a propane-2-sulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of the propane-2-sulfonyl group enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propane-2-sulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl halide. One common method is the reaction of pyrrolidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Propane-2-sulfonyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrrolidine.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(Propane-2-sulfonyl)methyl]pyrrolidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Propane-2-sulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the sulfonyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at positions 2 and 5.
Uniqueness
2-[(Propane-2-sulfonyl)methyl]pyrrolidine is unique due to the presence of the propane-2-sulfonyl group, which enhances its chemical reactivity and biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(propan-2-ylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2S/c1-7(2)12(10,11)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
CRJUNZLNPCQMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
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